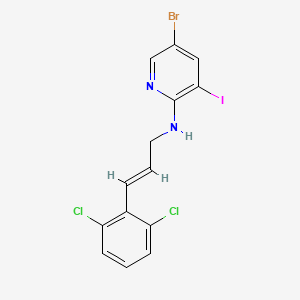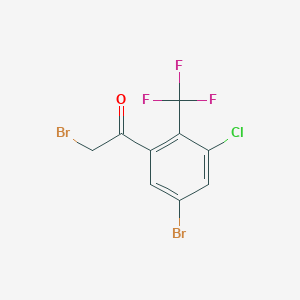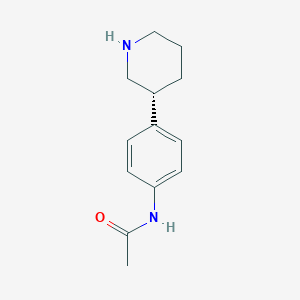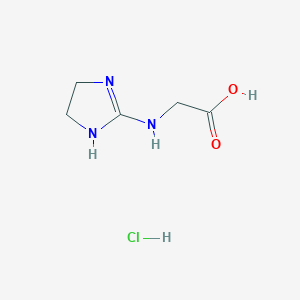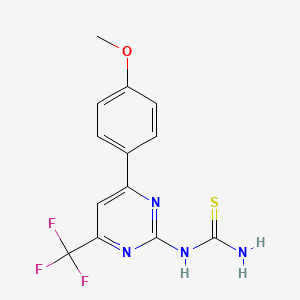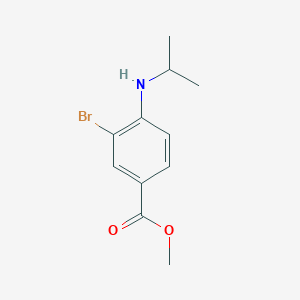
Methyl 3-Bromo-4-(isopropylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Bromo-4-(isopropylamino)benzoate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a derivative of benzoic acid, where the benzoate group is substituted with a bromine atom at the 3-position and an isopropylamino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-Bromo-4-(isopropylamino)benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Isopropylamine in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoates, while nucleophilic substitution can introduce different amine groups .
Aplicaciones Científicas De Investigación
Methyl 3-Bromo-4-(isopropylamino)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 3-Bromo-4-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine and isopropylamino groups play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-Bromo-3-(isopropylamino)benzoate: Similar structure but with different substitution pattern.
Methyl 3-Bromo-4-(methylamino)benzoate: Similar structure with a methylamino group instead of an isopropylamino group.
Uniqueness
Methyl 3-Bromo-4-(isopropylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,1-3H3 |
Clave InChI |
AJHLVKRWBSWTCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


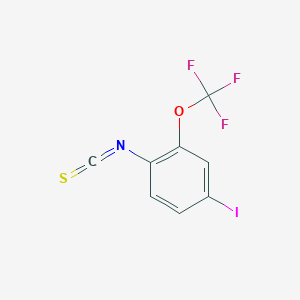
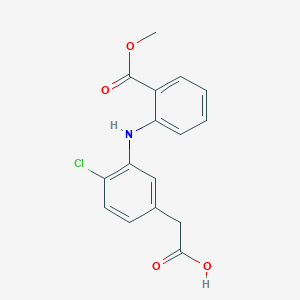
![D-[2-2H]glucose](/img/structure/B13722136.png)
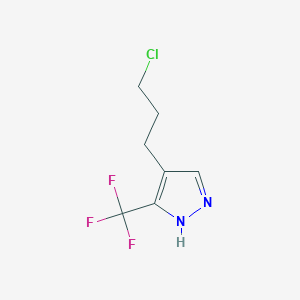
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
